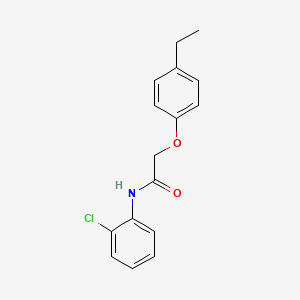![molecular formula C17H15ClN2O2 B5751202 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a chemical compound that belongs to the family of benzoxazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is not fully understood. However, it has been suggested that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been found to have low toxicity in vitro. However, the compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents. It also has limited bioavailability in vivo.
Future Directions
There are several future directions for the study of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in the treatment of cancer and bacterial infections.
Synthesis Methods
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with salicylic acid in the presence of phosphorous oxychloride to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of triethylamine to form this compound.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-7-8-15-14(9-13)20-17(22-15)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWNWAOIMGDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
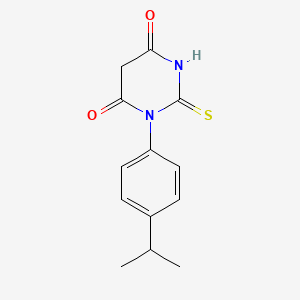
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
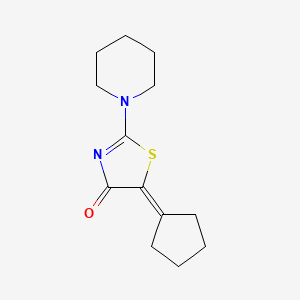

![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
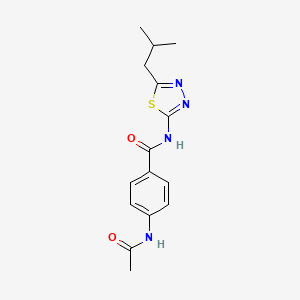
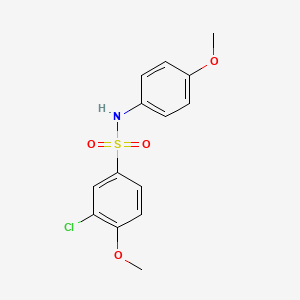
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
